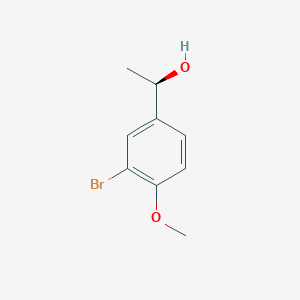

8-(3-Bromophenyl)-8-oxooctanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(3-Bromophenyl)-8-oxooctanoic acid, also known as 3-Bromo-8-oxo-5-nonenoic acid or BON, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BON is a member of the family of synthetic compounds called α,β-unsaturated ketones, which have been shown to possess a range of biological activities.

Applications De Recherche Scientifique

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives have been extensively studied for their anticancer properties due to their chemical reactivity and biological activities. These compounds, including phenolic analogs, possess multiple reactive sites enabling diverse chemical modifications, which have been explored for developing traditional and synthetic antitumor agents. The research emphasizes the underutilized potential of cinnamoyl derivatives in medicinal research, highlighting their role in synthesis and biological evaluation against cancer (P. De, M. Baltas, F. Bedos-Belval, 2011).

Analytical Methods for Antioxidant Activity

The study of antioxidants, including phenolic compounds like cinnamic acid derivatives, has gained interest due to their implications in food engineering, medicine, and pharmacy. A comprehensive review of tests used to determine antioxidant activity reveals the importance of these compounds in scientific research, providing critical insights into detection mechanisms, applicability, advantages, and disadvantages of various analytical methods (I. Munteanu, C. Apetrei, 2021).

Chlorogenic Acid's Pharmacological Review

Chlorogenic Acid (CGA), a polyphenol found in coffee and many other plants, has shown a range of health-promoting properties, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects. CGA's role in modulating lipid and glucose metabolism, alongside its potential in treating disorders such as cardiovascular disease and diabetes, underscores the pharmacological significance of phenolic acids in scientific research (M. Naveed et al., 2018).

Phosphonic Acid: Preparation and Applications

The review on phosphonic acids elaborates on their synthesis and wide range of applications, including their bioactive properties (e.g., drug and pro-drug development), highlighting the chemical versatility and potential uses of such compounds in research and industrial applications (C. M. Sevrain et al., 2017).

Insights on Silver Nanoparticles

Silver nanoparticles (Ag NPs) exhibit antimicrobial activities against a broad range of organisms, attributed to their interaction with bacterial cell membranes. The review covers green synthesis approaches of Ag NPs, which have environmental benefits over traditional methods, and discusses their antimicrobial properties, providing a perspective on how related compounds could be synthesized and applied in research (V. Sharma, R. Yngard, Yekaterina Lin, 2009).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 3-bromo-n-(3-fluorophenyl) benzenesulfonamide , have been used as antibacterial drugs, suggesting that the compound might interact with bacterial proteins or enzymes

Mode of Action

The suzuki–miyaura (sm) cross-coupling reaction , which is a common reaction involving organoboron compounds, might provide some insights. In the SM reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . This suggests that 8-(3-Bromophenyl)-8-oxooctanoic acid might interact with its targets through similar mechanisms.

Biochemical Pathways

The compound might be involved in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads . These are complex organic compounds with potential applications in various fields, including medicine and materials science.

Pharmacokinetics

A study on a similar compound, 1-(3’-bromophenyl)-heliamine, provides some insights . The maximum concentration (Cmax) of 1-(3’-bromophenyl)-heliamine reached 1.00 ± 0.45 h after oral administration, suggesting that this compound might have similar ADME properties.

Result of Action

Given its potential role in the synthesis of complex organic compounds , it might contribute to the formation of new chemical bonds and structures.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-(3-bromophenyl)-8-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c15-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-14(17)18/h5-7,10H,1-4,8-9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDJZRUEXCGRND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645261 |

Source

|

| Record name | 8-(3-Bromophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898787-92-3 |

Source

|

| Record name | 3-Bromo-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(3-Bromophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1293143.png)

![2-{4-[(Dimethylamino)methyl]phenyl}benzonitrile](/img/structure/B1293156.png)